molecular formula C4H7ClO3S B2828482 rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans CAS No. 20688-38-4

rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans

Cat. No.: B2828482
CAS No.: 20688-38-4
M. Wt: 170.62 g/mol
InChI Key: OIPVZGSYIJYEGU-QWWZWVQMSA-N
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Description

rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans: is a chiral compound with a thiolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans typically involves the chlorination of a suitable thiolane precursor followed by hydroxylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could result in a dechlorinated thiolane derivative.

Scientific Research Applications

rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-3-fluoro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans
  • rac-(3R,4S)-3-bromo-4-hydroxy-1lambda6-thiolane-1,1-dione, trans

Uniqueness

rac-(3R,4S)-3-chloro-4-hydroxy-1lambda6-thiolane-1,1-dione, trans is unique due to its specific stereochemistry and the presence of both chlorine and hydroxyl functional groups

Properties

CAS No.

20688-38-4

Molecular Formula

C4H7ClO3S

Molecular Weight

170.62 g/mol

IUPAC Name

(3R,4S)-4-chloro-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C4H7ClO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1

InChI Key

OIPVZGSYIJYEGU-QWWZWVQMSA-N

SMILES

C1C(C(CS1(=O)=O)Cl)O

Isomeric SMILES

C1[C@H]([C@@H](CS1(=O)=O)Cl)O

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)O

solubility

not available

Origin of Product

United States

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